molecular formula C9H13F3N4O2S B2999437 1-((1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2195940-31-7

1-((1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Cat. No.: B2999437
CAS No.: 2195940-31-7
M. Wt: 298.28
InChI Key: VXUBYXHRXYVFFM-UHFFFAOYSA-N
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Description

The compound 1-((1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole (CAS: 2034563-85-2) features a 1,2,4-triazole core linked via a methyl group to a 3,3,3-trifluoropropylsulfonyl-substituted azetidine ring. Its molecular formula is C₁₃H₁₈F₃N₅O₃S (molecular weight: 381.38 g/mol). The trifluoropropylsulfonyl moiety enhances lipophilicity and metabolic stability, which may influence its pharmacokinetic properties. However, critical physicochemical data (e.g., melting point, solubility) and biological activity remain unreported in available literature .

Properties

IUPAC Name

1-[[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4O2S/c10-9(11,12)1-2-19(17,18)16-4-8(5-16)3-15-7-13-6-14-15/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUBYXHRXYVFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CCC(F)(F)F)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of the compound is C12H16F3N5O2SC_{12}H_{16}F_3N_5O_2S, with a molecular weight of approximately 351.35 g/mol. The structure includes a triazole ring that contributes to its biological properties.

The biological activity of 1H-1,2,4-triazoles is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Triazole derivatives have been shown to inhibit enzymes involved in fungal and bacterial metabolism.
  • Receptor Modulation : The compound may influence receptor activity related to inflammation and cancer pathways.

Biological Activity Overview

Research indicates that 1-((1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole exhibits several biological activities:

Activity Type Description
Antimicrobial Effective against various bacterial and fungal strains.
Anticancer Exhibits cytotoxic effects on certain cancer cell lines (e.g., MCF-7).
Anti-inflammatory Demonstrates potential in reducing inflammation markers in vitro.
Antifungal Inhibits growth of pathogenic fungi such as Candida and Aspergillus species.

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazole derivatives:

  • Antimicrobial Activity : A study highlighted the effectiveness of triazole derivatives against resistant strains of bacteria and fungi. The compound showed significant inhibition against Staphylococcus aureus and Candida albicans .
  • Cytotoxicity Studies : Research involving human cancer cell lines demonstrated that triazole derivatives could induce apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the modulation of apoptotic pathways .
  • Anti-inflammatory Effects : In vivo studies indicated that the compound could reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .

Comparative Analysis with Related Compounds

The biological activity of 1H-1,2,4-triazoles can be compared with other classes of compounds:

Compound Class Activity Profile Selectivity
Triazoles Broad-spectrum antimicrobial and anticancer activityModerate
Thiadiazoles Stronger anticancer effects but higher toxicityHigh
Azetidine Derivatives Potential for enzyme inhibition but less studiedVariable

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Sulfonyl-Azetidine Moieties

1-((1-(Methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 2098075-85-3)
  • Structural Difference : Replaces the trifluoropropylsulfonyl group with a methylsulfonyl group and includes a carboxylic acid substituent on the triazole ring.
  • The carboxylic acid moiety may enhance aqueous solubility .
1-((1-(1-((3,3,3-Trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one (CAS: 2034563-85-2)
  • Relation : Shares the trifluoropropylsulfonyl-azetidine motif but incorporates a pyrrolidin-2-one ring instead of the 1,2,4-triazole.

Agricultural Triazole Fungicides

Propiconazole (CAS: 60207-90-1)
  • Structure : 1-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole.
  • Comparison : Replaces the azetidine-sulfonyl group with a dioxolane ring bearing dichlorophenyl and propyl substituents.
  • Application : Widely used as a systemic fungicide. The dichlorophenyl group enhances antifungal activity by targeting cytochrome P450 enzymes in fungi .
Flusilazole (CAS: 85509-19-9)
  • Structure : Bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-1-ylmethyl)silane.
  • Comparison : Features a silane backbone instead of azetidine, with fluorinated aromatic rings.
  • Function : The fluorinated aryl groups improve photostability and soil persistence, critical for long-term crop protection .

Epoxide-Containing Triazoles

Epoxiconazole (CAS: 106325-08-0)
  • Structure : 1-[3-(2-Chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole.
  • Comparison : Incorporates an epoxide ring with chlorophenyl and fluorophenyl substituents.
  • Activity : The epoxide group facilitates covalent binding to fungal targets, enhancing potency but raising toxicity concerns .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Application/Notes Reference IDs
Target Compound 1,2,4-Triazole + azetidine 3,3,3-Trifluoropropylsulfonyl Unknown biological activity
1-((1-(Methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole + azetidine Methylsulfonyl, carboxylic acid Potential solubility advantages
Propiconazole 1,2,4-Triazole + dioxolane 2,4-Dichlorophenyl, propyl Agricultural fungicide
Flusilazole 1,2,4-Triazole + silane Bis(4-fluorophenyl), methyl Crop protection, enhanced stability
Epoxiconazole 1,2,4-Triazole + epoxide 2-Chlorophenyl, 4-fluorophenyl High-potency antifungal agent

Research Implications

  • Unanswered Questions : Lack of bioactivity data for the target compound limits direct functional comparisons. Further studies should evaluate its efficacy in antifungal or pharmaceutical contexts.
  • Synthetic Accessibility : The azetidine-sulfonyl motif may offer modularity for derivatization, as seen in methylsulfonyl analogs , but scalability challenges remain untested.

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